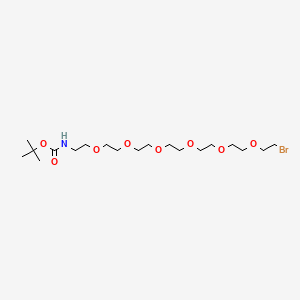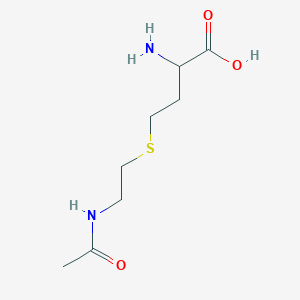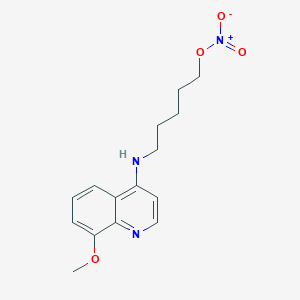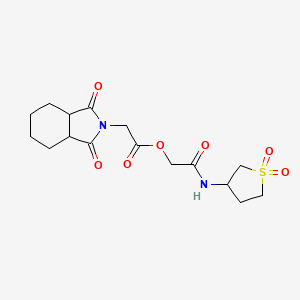
Glucosaminesulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucosamine sulfate is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is a natural compound found in cartilage, the tough tissue that cushions joints. In supplement form, glucosamine sulfate is harvested from the shells of shellfish or made in a laboratory. It is commonly used to support joint health and is marketed as a dietary supplement for people with osteoarthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glucosamine sulfate can be synthesized through the hydrolysis of chitin, which is found in the exoskeletons of shellfish. The process involves treating chitin with strong acids at high temperatures to break it down into glucosamine. This glucosamine is then reacted with sulfuric acid to produce glucosamine sulfate .
Industrial Production Methods: In industrial settings, glucosamine sulfate is often produced by fermenting grains such as corn or wheat. This method involves using microorganisms to convert the grain into glucosamine, which is then sulfated to produce glucosamine sulfate. Another method involves the enzymatic hydrolysis of chitin using chitinolytic enzymes, which is considered more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Glucosamine sulfate undergoes various chemical reactions, including:
Oxidation: Glucosamine can be oxidized to produce glucosaminic acid.
Reduction: Reduction of glucosamine can yield glucosaminitol.
Substitution: Glucosamine can undergo substitution reactions to form derivatives such as N-acetylglucosamine
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride is commonly used for acetylation reactions
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosaminitol.
Substitution: N-acetylglucosamine
Aplicaciones Científicas De Investigación
Glucosamine sulfate has a wide range of scientific research applications:
Mecanismo De Acción
Glucosamine sulfate exerts its effects by stimulating the synthesis of glycosaminoglycans, which are essential components of cartilage. It also inhibits the degradation of proteoglycans and promotes the incorporation of sulfur into cartilage. This helps to maintain the structural integrity of cartilage and reduce inflammation. The molecular targets include chondrocytes and synovial cells, where glucosamine induces the production of hyaluronic acid and other glycosaminoglycans .
Comparación Con Compuestos Similares
Glucosamine hydrochloride: Another form of glucosamine that is often used in dietary supplements.
N-acetylglucosamine: A derivative of glucosamine that is used in the synthesis of glycosaminoglycans and has similar applications in joint health.
Chondroitin sulfate: Often used in combination with glucosamine sulfate to support joint health.
Uniqueness of Glucosamine Sulfate: Glucosamine sulfate is unique in its ability to provide sulfur, which is essential for the synthesis of cartilage. It has been shown to be more effective in reducing the symptoms of osteoarthritis compared to other forms of glucosamine .
Propiedades
Fórmula molecular |
C12H28N2O14S |
|---|---|
Peso molecular |
456.42 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |
InChI |
InChI=1S/2C6H13NO5.H2O4S/c2*7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2*2-6,8-11H,1,7H2;(H2,1,2,3,4)/t2*2-,3-,4-,5-,6?;/m11./s1 |
Clave InChI |
CVCQAQVBOPNTFI-AAONGDSNSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.OS(=O)(=O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)N)O)O)O.C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)



![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)

![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)
